N-Methyl L-Cbz-Valinamide is a chiral compound characterized by its unique structure, which includes a benzyl carbamate protecting group. This compound is derived from valine, an essential amino acid, and is significant in various fields of chemistry and biology due to its versatility as an organic intermediate. The molecular formula for N-Methyl L-Cbz-Valinamide is C16H24N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound falls under the category of amides and carbamates, specifically as a derivative of valine. Its classification highlights its role as a building block in peptide synthesis and its potential applications in medicinal chemistry.
The synthesis of N-Methyl L-Cbz-Valinamide typically involves multiple steps starting from readily available precursors. Key synthetic routes include:
In industrial settings, the synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yields. Catalysts and specific reaction parameters such as temperature and pressure are adjusted to enhance efficiency .
N-Methyl L-Cbz-Valinamide has a complex molecular structure featuring:
The molecular weight of N-Methyl L-Cbz-Valinamide is approximately 264.32 g/mol . Its structural configuration contributes to its reactivity and interaction with biological targets.
N-Methyl L-Cbz-Valinamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-Methyl L-Cbz-Valinamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act by binding to these targets, modulating their activity, and influencing biochemical pathways. This interaction can lead to alterations in physiological processes depending on the context of use .
N-Methyl L-Cbz-Valinamide typically appears as a white solid with good solubility in organic solvents such as dichloromethane and ethyl acetate.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize this compound .
N-Methyl L-Cbz-Valinamide has numerous applications in scientific research:
The synthesis of N-Methyl L-Cbz-Valinamide employs divergent approaches depending on scale, sequence complexity, and purification requirements. Solid-phase peptide synthesis (SPPS) leverages a chlorotrityl resin or polystyrene-based supports functionalized with linkers (e.g., Wang resin). The C-terminal valinamide is anchored via Fmoc-protected valine, followed by iterative deprotection (piperidine/DMF) and coupling of N-methyl-Cbz-valine. This method enables rapid assembly with >95% stepwise yields and simplifies purification via filtration washes, though resin costs and swelling inefficiencies (in non-DMF solvents) limit scalability [5] [10].
Solution-phase synthesis excels in large-scale production. A typical route involves coupling Cbz-N-methyl-L-valine (C14H19NO4) with valinamide using DCC/DMAP in dichloromethane (DCM), achieving 78–93% yields [1] [7]. Key advantages include direct reaction monitoring (HPLC/TLC) and avoidance of resin-derived impurities. However, intermediate isolation—such as citric acid washes and sodium sulfate drying—increases processing time [1] [6].
Table 1: Comparison of SPPS vs. Solution-Phase Synthesis
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Scale Suitability | <1 kg (research-scale) | >10 kg (industrial) |
| Step Yield | 90–95% | 78–93% |
| Purification Complexity | Low (resin filtration) | High (extraction/crystallization) |
| Solvent Consumption | High (DMF/DCM washes) | Moderate (ethyl acetate/DCM) |
| Key Limitation | Resin cost & peptide aggregation | Intermediate solubility issues |
For peptides <10 residues, solution-phase is optimal, whereas SPPS benefits sequences requiring iterative N-methylation [10]. Hybrid strategies—using SPPS for fragments followed by solution-phase ligation—balance efficiency and purity .
Coupling agents critically govern amidation efficiency between Cbz-N-methyl-L-valine and valinamide. Phosphonium-based reagents (e.g., PyBOP, PyAOP) minimize racemization (<2%) but generate hexamethylphosphoramide (HMPA), a toxic byproduct [5]. Uronium salts like HATU enable near-quantitative yields (93%) in DCM at 0–25°C within 4 hours, via activation of the carboxylic acid to an O-acylisourea intermediate. HATU’s superior efficacy stems from its tetramethyluronium structure, which enhances nucleophilic displacement by the amine [1] [7].
Carbodiimides (DCC, EDC) offer cost efficiency but require additives (HOAt, HOBt) to suppress racemization. In DCM, DCC/DMAP achieves 78% yield in 3 hours, though dicyclohexylurea precipitation complicates purification [1] [7]. Newer reagents like COMU provide improved solubility in green solvents (e.g., ethyl acetate) but remain less studied for N-methylated substrates [5].
Table 2: Coupling Agent Performance for Valinamide Bond Formation
| Reagent | Additive | Yield (%) | Racemization (%) | Reaction Time (h) |
|---|---|---|---|---|
| HATU | DIEA | 93 | <1 | 4 |
| DCC | DMAP | 78 | 3–5 | 3 |
| PyBOP | NMM | 88 | 1–2 | 2 |
| T3P® | DIEA | 90 | <1 | 1 |
Optimization hinges on steric effects: N-methylation reduces nucleophilicity, favoring HATU’s rapid activation [1] [5].
Racemization at valine’s α-stereocenter (pK~a~ 4.0) poses risks during coupling. Steric shielding using tert-butyl side chains reduces epimerization to <1% when coupling temperatures are maintained ≤0°C [3] [9]. Asymmetric catalysts like copper(II)-bisoxazoline complexes enforce enantioselective amidation, though industrial adoption is limited by catalyst costs [3].
Base-mediated dynamics significantly impact chirality. DIEA causes higher racemization (3–5%) versus morpholine (1%) due to stronger basicity. Optimal conditions use N-methylmorpholine (NMM) in THF, which protonates the α-carbon transiently, minimizing enolization [7]. Low-temperature protocols (−20°C) with HOAt suppress racemization to 0.5% even for N-methyl amino acids [3] [9].
Table 3: Racemization Control Strategies
| Strategy | Conditions | Racemization (%) |
|---|---|---|
| Low-temperature coupling | HATU/DIEA, −20°C in DMF | 0.5 |
| Acidic additive | HOAt (1 equiv) in THF | 0.8 |
| Weak base | NMM, 0°C in DCM | 1.0 |
| Catalytic hydrogenation | Pd/C, H~2~, chiral co-catalyst | <0.3 |
Solvent polarity dictates coupling kinetics and impurity profiles. Non-polar solvents (toluene, DCM) improve Cbz-N-methyl-valine solubility but slow reaction rates. Polar aprotic solvents (DMF, NMP) accelerate coupling 3-fold via carboxy ionization but risk Fmoc-deprotection in SPPS [5] [8]. Ethyl acetate emerges as a green alternative: its low toxicity and moderate polarity (dielectric constant 6.0) enable efficient extraction post-coupling, with 95% recovery in citric acid/brine washes [6] [1].
Recycling systems address environmental concerns. DMF consumes 60–85% of SPPS solvent mass; subcritical water extraction or nanofiltration reduces waste by 50% [8]. For solution-phase, ethyl acetate’s low boiling point (77°C) facilitates distillation recovery (>90% purity) [6].
Table 4: Solvent Impact on Reaction Kinetics & Sustainability
| Solvent | Dielectric Constant | Coupling Rate (k, ×10⁻³/s) | EPN Rating | Recyclability (%) |
|---|---|---|---|---|
| DMF | 36.7 | 8.9 | 3 (High risk) | 60–75 |
| DCM | 8.9 | 5.2 | 4 (Avoid) | 80–90 |
| Ethyl acetate | 6.0 | 4.1 | 1 (Preferred) | >90 |
| 2-MeTHF | 6.2 | 3.8 | 1 (Preferred) | 85 |
Kinetic studies reveal pseudo-first-order dependence on valinamide concentration, with rate-determining nucleophilic attack. In DMF, k~obs~ increases 2.5-fold versus DCM due to enhanced carboxylate nucleofugality [1] [8].
Purification protocols leverage solubility differences:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7